molecular formula C12H19N3O B6238784 2-amino-N-[3-(dimethylamino)propyl]benzamide CAS No. 1943-20-0

2-amino-N-[3-(dimethylamino)propyl]benzamide

Cat. No.: B6238784
CAS No.: 1943-20-0
M. Wt: 221.3
InChI Key:
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Description

2-Amino-N-[3-(dimethylamino)propyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives It features an amino group attached to the benzene ring and a dimethylamino group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-[3-(dimethylamino)propyl]benzamide typically involves the reaction of 2-aminobenzamide with 3-(dimethylamino)propylamine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, with a catalyst like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-[3-(dimethylamino)propyl]benzamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are used.

  • Substitution: Nucleophiles such as hydroxide (OH-) or alkyl halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 2-Nitro-N-[3-(dimethylamino)propyl]benzamide

  • Reduction: this compound (if starting from the nitro derivative)

  • Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Amino-N-[3-(dimethylamino)propyl]benzamide has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biochemical studies to understand protein interactions and enzyme activities.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

  • Industry: It can be used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-amino-N-[3-(dimethylamino)propyl]benzamide exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with specific enzymes or receptors, leading to modulation of biological pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • N-[3-(dimethylamino)propyl]benzamide: Lacks the amino group on the benzene ring.

  • 2-Amino-N-phenylbenzamide: Has a phenyl group instead of the dimethylamino-propyl chain.

  • N-[3-(dimethylamino)propyl]acetamide: Similar structure but with an acetamide group instead of benzamide.

Uniqueness: 2-Amino-N-[3-(dimethylamino)propyl]benzamide is unique due to the presence of both an amino group and a dimethylamino-propyl chain, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

1943-20-0

Molecular Formula

C12H19N3O

Molecular Weight

221.3

Purity

95

Origin of Product

United States

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